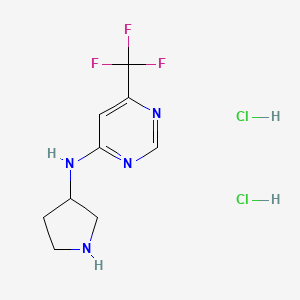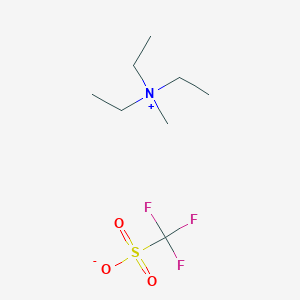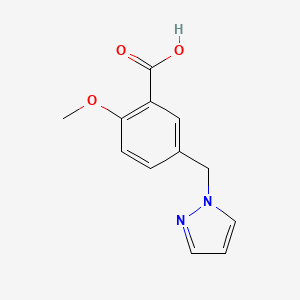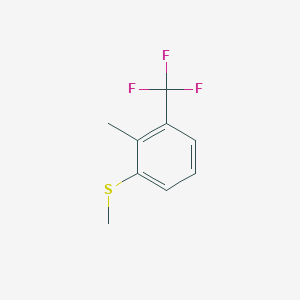
Methyl(2-methyl-3-(trifluoromethyl)phenyl)sulfane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl(2-methyl-3-(trifluoromethyl)phenyl)sulfane: is an organic compound characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further substituted with a methyl group and a sulfane group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: One common method is the trifluoromethylation of a suitable precursor, such as a phenyl sulfane derivative, using reagents like trifluoromethyl iodide or trifluoromethyl sulfone under specific conditions .
Industrial Production Methods: Industrial production of this compound may involve large-scale trifluoromethylation reactions using optimized conditions to ensure high yield and purity. The process may include steps like purification through distillation or recrystallization to obtain the desired product.
Analyse Des Réactions Chimiques
Types of Reactions: Methyl(2-methyl-3-(trifluoromethyl)phenyl)sulfane can undergo various chemical reactions, including:
Oxidation: The sulfane group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced under specific conditions to yield different products.
Substitution: The trifluoromethyl group can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid can be used.
Reduction: Catalysts such as palladium on carbon (Pd/C) may be employed.
Substitution: Various nucleophiles can be used under appropriate conditions to achieve substitution.
Major Products: The major products formed from these reactions include sulfoxides, sulfones, and substituted derivatives, depending on the reaction conditions and reagents used.
Applications De Recherche Scientifique
Methyl(2-methyl-3-(trifluoromethyl)phenyl)sulfane has several applications in scientific research:
Biology: The compound’s unique properties make it useful in studying biological systems and interactions.
Mécanisme D'action
The mechanism by which Methyl(2-methyl-3-(trifluoromethyl)phenyl)sulfane exerts its effects involves its interaction with molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property makes it a valuable tool in drug design, as it can modulate the activity of enzymes and receptors .
Comparaison Avec Des Composés Similaires
- Trifluoromethyl phenyl sulfone
- 2-Methyl-3-(trifluoromethyl)aniline
- (2-methyl-3-(trifluoromethyl)phenyl)(propyl)sulfane
Uniqueness: Methyl(2-methyl-3-(trifluoromethyl)phenyl)sulfane stands out due to its specific substitution pattern, which imparts unique chemical and physical properties. The presence of both a methyl and a trifluoromethyl group on the phenyl ring, along with the sulfane group, makes it a versatile compound for various applications.
Propriétés
Formule moléculaire |
C9H9F3S |
|---|---|
Poids moléculaire |
206.23 g/mol |
Nom IUPAC |
2-methyl-1-methylsulfanyl-3-(trifluoromethyl)benzene |
InChI |
InChI=1S/C9H9F3S/c1-6-7(9(10,11)12)4-3-5-8(6)13-2/h3-5H,1-2H3 |
Clé InChI |
OHQQNTRZBKNMCQ-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=CC=C1SC)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-Cyclopropyl-3-iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B14777463.png)
![N-[1-(2-aminopropanoyl)pyrrolidin-3-yl]acetamide](/img/structure/B14777466.png)
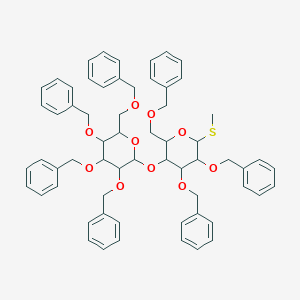
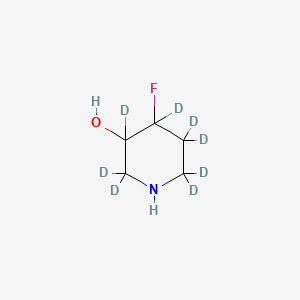
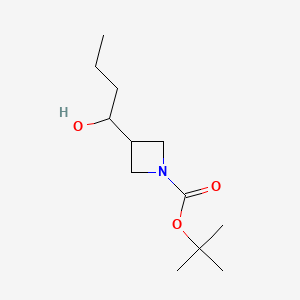
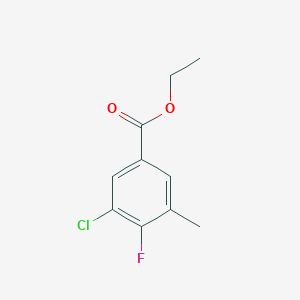
![tert-butyl N-[2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-oxocyclopentyl]carbamate](/img/structure/B14777494.png)
![2-[2-(4-Bromophenyl)ethynyl]pyridine](/img/structure/B14777522.png)
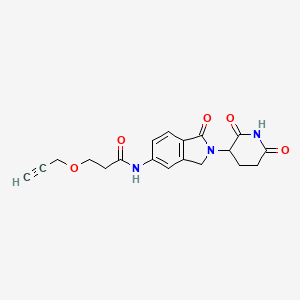
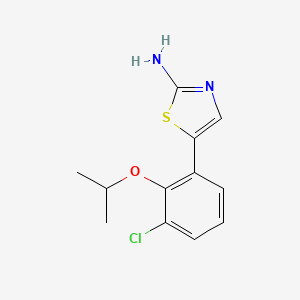
![4-(3-Azabicyclo[3.1.0]hexan-3-yl)-3,5-difluorobenzaldehyde](/img/structure/B14777530.png)
